2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
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Overview
Description
2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a synthetic organic compound that features an imidazole ring and a trifluoromethyl-substituted phenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the imidazole ring with the trifluoromethyl-substituted phenyl group, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine: Lacks the trifluoromethyl group.
2-(1H-Imidazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine: Has the trifluoromethyl group in a different position.
2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-amine: Contains an additional carbon in the alkyl chain.
Uniqueness
The presence of the trifluoromethyl group at the 3-position of the phenyl ring in 2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H12F3N3 |
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Molecular Weight |
255.24 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-3-1-2-9(6-10)11(16)7-18-5-4-17-8-18/h1-6,8,11H,7,16H2 |
InChI Key |
RWIKDCPUOUODDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN2C=CN=C2)N |
Origin of Product |
United States |
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